molecular formula C18H19N3O4 B2505186 Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate CAS No. 65639-58-9

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate

Cat. No.: B2505186
CAS No.: 65639-58-9
M. Wt: 341.367
InChI Key: GFBKCJHXEKDMDZ-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate is an organic compound with the molecular formula C18H19N3O4. It is a solid substance with a molecular weight of 341.37 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate typically involves the nitration of methyl 4-(4-phenylpiperazin-1-yl)benzoate. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate serves as a building block for synthesizing novel pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or target specificity.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. The nitro-substituted aromatic compounds are particularly noted for their effectiveness against various pathogens. Studies have shown that piperazine derivatives can inhibit bacterial growth and possess antifungal properties. For instance, related compounds have demonstrated activity against strains such as E. coli and S. aureus.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Similar piperazine-containing compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth. For example, a study demonstrated that related piperazine derivatives showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL against E. coli and 10 µg/mL against S. aureus, suggesting strong potential for development as an antimicrobial agent.

Anticancer Evaluation

In another investigation, the compound was tested for its ability to induce apoptosis in cancer cell lines. The results showed that it effectively reduced cell viability in hypopharyngeal cancer cells, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring may also play a role in binding to biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its structural features make it a valuable compound for research in multiple scientific disciplines .

Biological Activity

Methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate is a chemical compound characterized by its complex structure, which includes a nitro group, a piperazine ring, and an ester functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H21N3O4
  • CAS Number : 860784-17-4
  • Physical Form : Solid
  • Purity : Typically around 90% .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Nitration : The starting material, methyl benzoate, undergoes nitration to introduce the nitro group.
  • Piperazine Introduction : The nitrated product is reacted with 4-phenylpiperazine under basic conditions to yield the final compound .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. Additionally, the piperazine moiety could modulate the compound's biological effects by engaging with various receptors or enzymes .

Pharmacological Activities

Research has indicated several potential pharmacological activities for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .
  • Anticancer Properties : The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, it showed promising results against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
  • Neurological Effects : Due to the presence of the piperazine ring, which is known to influence neurotransmitter systems, this compound may also have implications in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialActive against several bacterial strains
AnticancerSignificant cytotoxicity against MCF-7 cells
NeurologicalPotential influence on neurotransmitter systems

Case Study Example

In a study examining the anticancer properties of various derivatives of benzoate compounds, this compound was found to have an IC50 value indicating effective inhibition of cell proliferation in MCF-7 cells compared to control treatments. This suggests that further optimization and exploration of this compound could lead to new therapeutic agents in oncology .

Properties

IUPAC Name

methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-25-18(22)14-7-8-16(17(13-14)21(23)24)20-11-9-19(10-12-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBKCJHXEKDMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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